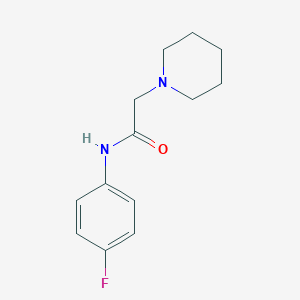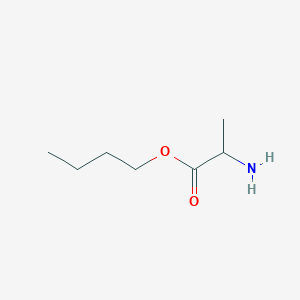
Butyl 2-aminopropanoate
Vue d'ensemble
Description
Butyl 2-aminopropanoate is a chemical compound with the molecular formula C7H15NO2 . It is used for research and development purposes . The compound is not intended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular structure of Butyl 2-aminopropanoate is represented by the InChI code1S/C7H15NO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5,8H2,1-2H3/t6-/m0/s1 . The molecular weight of the compound is 145.2 g/mol . Physical And Chemical Properties Analysis
Butyl 2-aminopropanoate is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .Applications De Recherche Scientifique
Enantioselective Synthesis and Derivatives
Enantioselective Synthesis : Butyl 2-aminopropanoate derivatives can be synthesized enantioselectively. This process involves electrophilic attack on enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones. Such synthesis routes are vital for preparing derivatives that are analogues of aromatic amino acids, demonstrating the compound's significance in synthetic organic chemistry (Arvanitis et al., 1998).
Asymmetric Synthesis of Amino Acid Derivatives : Asymmetric synthesis of β-pyridyl-β-amino acid derivatives involves the use of homochiral lithium amides to tert-butyl 3-pyridyl-prop-2-enoates. This methodology allows the synthesis of protected β-amino ester components, showcasing the compound's application in the creation of complex molecular structures (Bull et al., 2002).
Chemical Modifications and Molecular Probing
- Perfluoro-tert-butyl 4-Hydroxyproline Synthesis : In the synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, the incorporation of a perfluoro-tert-butyl group is key. This demonstrates the compound's role in enhancing sensitivity in 19F NMR, beneficial for molecular probing in medicinal chemistry (Tressler & Zondlo, 2014).
Applications in Imaging and Polymerization
PET Radiotracer Synthesis : Butyl 2-aminopropanoate derivatives are used in synthesizing precursors for positron emission tomography (PET) imaging radiotracers. This is crucial for tumor imaging, demonstrating its application in medical diagnostics (Liu et al., 2017).
Photopolymerization Studies : In studies related to nitroxide-mediated photopolymerization, derivatives of butyl 2-aminopropanoate are used to synthesize compounds that decompose under UV irradiation to generate radicals. This is significant in the field of polymer chemistry (Guillaneuf et al., 2010).
Drug Delivery and Crystal Growth
Self-Microemulsifying Drug Delivery Systems : In the field of drug delivery, derivatives of butyl 2-aminopropanoate have been utilized in the development of self-microemulsifying drug delivery systems. This is particularly relevant for parenteral drug delivery, illustrating its potential in pharmaceutical formulations (Kalhapure & Akamanchi, 2012).
Crystal Growth for Material Sciences : The compound has been used in the growth of specific single crystals, like methyl 2-(2,4-dinitrophenyl)aminopropanoate. Such applications are important in materials science, particularly in the development of new materials with unique properties (Périgaud & Nicolau, 1986).
Safety and Hazards
The safety data sheet for Butyl 2-aminopropanoate suggests that it should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . In case of accidental ingestion or inhalation, immediate medical attention is advised . The compound should be stored away from sources of ignition .
Propriétés
IUPAC Name |
butyl 2-aminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJXSCQQRYCPLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549379 | |
| Record name | Butyl alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 2-aminopropanoate | |
CAS RN |
174468-17-8 | |
| Record name | Butyl alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



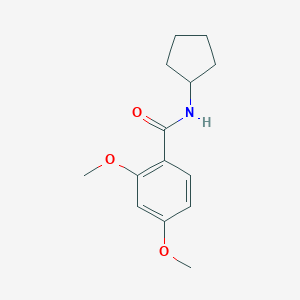
![1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B183602.png)
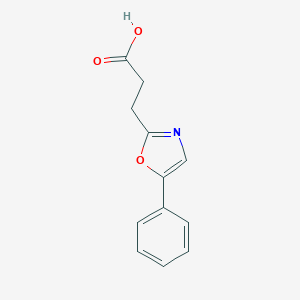
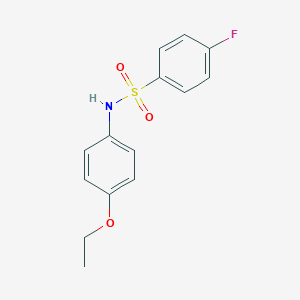
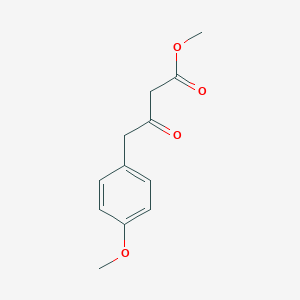
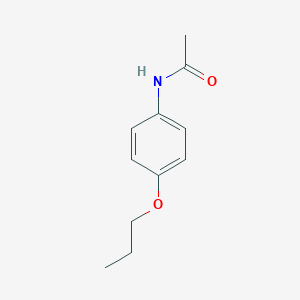
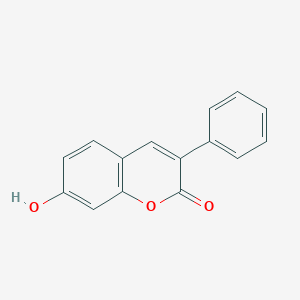
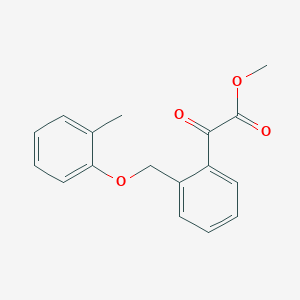
![2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183612.png)
![Imidazo[1,2-a]pyridin-5-amine](/img/structure/B183615.png)

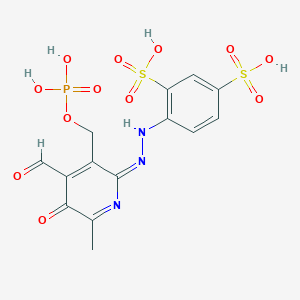
![3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B183619.png)
